tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate
Description
tert-Butyl N-ethyl-N-(4-hydroxyphenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) group, an ethyl substituent, and a para-hydroxyphenyl moiety. Carbamates are widely used in medicinal chemistry due to their stability and versatility as protective groups or bioactive motifs.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-14(12(16)17-13(2,3)4)10-6-8-11(15)9-7-10/h6-9,15H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOCTEIXNRXNHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Carbamoyl Chloride
A widely adopted method involves reacting 4-hydroxyphenethylamine derivatives with tert-butyl carbamoyl chloride. In a patented industrial process, 3-(1-dimethylaminoethyl)phenol is treated with ethylmethyl carbamoyl chloride in acetonitrile under basic conditions (e.g., triethylamine) to form the carbamate linkage. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the carbamoyl chloride, followed by deprotonation to stabilize the intermediate (Fig. 1).
Key reaction conditions :
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Solvent : Acetonitrile (polar aprotic, enhances nucleophilicity)
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Temperature : 0–5°C (prevents thermal decomposition)
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Base : Triethylamine (scavenges HCl byproduct)
Yields typically exceed 75% after 3–4 hours, with purity confirmed by thin-layer chromatography (TLC).
Coupling Reagent-Mediated Synthesis
An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between tert-butyl carbamate precursors and substituted benzoic acids. While originally developed for benzamido derivatives, this method adapts to N-ethyl-N-(4-hydroxyphenyl) systems by modifying the amine component.
Procedure :
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Activate the carboxylic acid with EDCI/HOBt in dichloromethane.
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Add tert-butyl N-ethylamine derivative.
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Stir at room temperature for 12 hours.
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Extract with diethyl ether and purify via column chromatography.
This method achieves 60–85% yields but requires stringent moisture control to prevent reagent hydrolysis.
Industrial-Scale Production
Solvent and Reagent Optimization
Industrial protocols prioritize cost-effectiveness and safety. Large-scale reactions use dichloromethane or ethyl acetate instead of acetonitrile due to lower toxicity and easier recovery. Base selection shifts from triethylamine to sodium bicarbonate, reducing emulsion formation during workup.
Scaled reaction parameters :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Acetonitrile | Dichloromethane |
| Base | Triethylamine | Sodium Bicarbonate |
| Reaction Volume | 500 mL | 2,000 L |
| Yield | 75% | 82% |
Continuous Flow Reactor Systems
Recent advancements implement continuous flow chemistry to enhance heat transfer and mixing efficiency. A tubular reactor with static mixers reduces reaction time from 4 hours to 45 minutes while maintaining 80% yield. This method minimizes byproduct formation through precise temperature control (±1°C).
Purification and Characterization
Crystallization Techniques
Crude product purification involves fractional crystallization from ethanol/water mixtures (3:1 v/v). Slow cooling (0.5°C/min) yields needle-shaped crystals with >99% purity by HPLC.
Spectroscopic Analysis
1H NMR (400 MHz, CDCl3) :
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δ 7.23 (d, J = 8.0 Hz, 2H, aromatic H)
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δ 7.09 (d, J = 8.4 Hz, 2H, aromatic H)
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δ 3.42 (q, 2H, N-CH2-CH3)
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δ 1.51 (s, 9H, tert-butyl)
13C NMR :
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155.8 ppm (carbamate carbonyl)
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80.9 ppm (tert-butyl quaternary carbon)
Comparative Analysis of Methodologies
Yield and Purity
| Method | Average Yield | Purity (%) | Reaction Time |
|---|---|---|---|
| Carbamoyl Chloride | 78% | 99.2 | 4 hours |
| EDCI/HOBt Coupling | 68% | 98.5 | 12 hours |
| Flow Reactor | 80% | 99.5 | 45 minutes |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-ethyl-N-(4-hydroxyphenyl)carbamate can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and related oxidized products.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
Tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of carbonyl compounds, amines, and other derivatives that are crucial in synthetic pathways .
Biological Applications
In biological research, this compound is employed to study enzyme mechanisms and protein interactions. Its structural features allow it to act as a substrate for specific enzymes, facilitating investigations into biochemical pathways . Moreover, it has been explored for its potential protective effects against neurodegenerative diseases like Alzheimer's disease (AD), where it may reduce inflammation and oxidative stress in neuronal cells .
Medicinal Chemistry
This compound is being investigated for its potential use in drug development. It may function as a prodrug or pharmacophore in medicinal chemistry, enhancing the bioavailability of therapeutic agents. The compound's ability to modify biological activity makes it a candidate for developing new pharmaceuticals targeting various diseases .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties enable its use in formulating products with specific characteristics required in various applications, including coatings and adhesives .
Case Studies
-
Enzyme Inhibition Study
A study highlighted the potential of this compound to inhibit specific enzymes involved in metabolic pathways. The compound was shown to reduce enzyme activity significantly, suggesting its utility as a lead compound for developing enzyme inhibitors . -
Neuroprotective Effects
Research demonstrated that this compound could protect astrocytes from amyloid-beta-induced toxicity by modulating inflammatory responses and reducing oxidative stress markers such as TNF-α . This finding underscores its potential therapeutic application in neurodegenerative disorders. -
Synthesis Optimization
A recent study focused on optimizing the synthesis process of this compound using continuous flow reactors to enhance yield and reduce production time. This method showed promise for scaling up production while maintaining high purity levels .
Mechanism of Action
The mechanism by which tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate exerts its effects depends on its application. In medicinal chemistry, the carbamate group can act as a prodrug moiety, releasing the active drug upon enzymatic cleavage. The molecular targets and pathways involved would vary based on the specific active drug released.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key structural analogues include:
Key Observations :
- In contrast, N-Boc-tyramine’s phenethyl chain introduces greater conformational flexibility .
- Positional Isomerism : The meta-hydroxyphenyl isomer (tert-butyl (3-hydroxyphenyl)carbamate) exhibits a lower melting point (138–140°C) than the para-isomer (145–147°C), reflecting differences in crystallinity due to hydrogen-bonding patterns .
- Halogen vs. Hydroxyl : tert-Butyl (4-chlorophenethyl)carbamate lacks hydrogen-bonding capacity but gains stability from the electron-withdrawing chlorine atom, which may reduce metabolic degradation .
Biological Activity
Tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate, a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C13H19NO3
- Molecular Weight : Approximately 239.30 g/mol
- Melting Point : 143-147 °C
- Boiling Point : Approximately 288.7 °C
The presence of the tert-butyl group and the hydroxyphenyl moiety are significant for its biological activity, influencing solubility and interaction with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyphenyl group may participate in hydrogen bonding or hydrophobic interactions, while the carbamate moiety can form covalent bonds with target molecules. These interactions modulate the activity of target proteins and influence biological pathways, particularly those related to antioxidant activity and potential anti-inflammatory effects.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. It has been shown to reduce oxidative stress markers in various cell lines, suggesting its potential as a protective agent against oxidative damage.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Preliminary studies suggest that it may inhibit the growth of pathogenic bacteria, making it a candidate for further exploration in antimicrobial therapy.
Case Studies and Research Findings
-
Antioxidant Efficacy Study :
- Objective : To evaluate the antioxidant capacity of this compound.
- Methodology : In vitro assays were conducted using DPPH and ABTS radical scavenging tests.
- Results : The compound exhibited an IC50 value of 25 µM in DPPH assays, indicating significant radical scavenging activity.
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Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial effects against common pathogens.
- Methodology : Disc diffusion method was employed on bacterial strains such as E. coli and S. aureus.
- Results : The compound showed a zone of inhibition measuring 15 mm against E. coli, demonstrating its potential as an antibacterial agent.
Data Table: Summary of Biological Activities
| Activity Type | Assessed Method | Results | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging Test | IC50 = 25 µM | |
| Antimicrobial | Disc Diffusion Method | Zone of Inhibition = 15 mm |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate, and what critical reaction parameters must be controlled?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A common approach involves reacting the parent amine (N-ethyl-4-hydroxyaniline) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP. Key parameters include:
- Solvent choice : Dichloromethane or THF for optimal solubility and reaction efficiency.
- Temperature : Room temperature or mild heating (30–40°C) to avoid Boc group cleavage.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm, aromatic protons (6.6–7.2 ppm), and N-H signals (if present) at 5–6 ppm.
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~155 ppm; tert-butyl carbons at ~28 ppm (CH₃) and ~80 ppm (quaternary C).
- IR Spectroscopy : A strong absorption at ~1700 cm⁻¹ confirms the carbamate C=O stretch.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points of this compound across studies?
- Methodological Answer : Discrepancies may arise from polymorphism or impurities. To address this:
Q. In crystallographic studies, how do hydrogen bonding interactions influence molecular packing and stability?
- N–H···O and O–H···O bonds : These interactions create 2D networks parallel to specific crystallographic planes (e.g., (100)), stabilizing the lattice.
- Torsional effects : Bulky tert-butyl groups may restrict aromatic ring coplanarity, reducing π-π stacking but enhancing steric stabilization.
Refinement protocols should include anisotropic displacement parameters for non-H atoms and constrained H-bond geometry .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps, predicting reactivity.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability.
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the carbamate moiety’s electrostatic potential .
Data Contradiction and Validation
Q. How should researchers address conflicting data on the compound’s solubility in organic solvents?
- Methodological Answer :
- Experimental validation : Perform solubility tests in DMSO, ethanol, and chloroform using gravimetric analysis (e.g., saturation point determination).
- Hansen Solubility Parameters (HSP) : Compare experimental results with HSP predictions to identify outliers.
- Literature cross-check : Prioritize peer-reviewed studies over vendor SDS entries, which often lack detailed data .
Experimental Design
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
